1-Benzofuran-7-yl-3-methyl-piperazine
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Overview
Description
1-Benzofuran-7-yl-3-methyl-piperazine is a chemical compound with the molecular formula C₁₃H₁₆N₂O. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities.
Mechanism of Action
Target of Action
1-Benzofuran-7-yl-3-methyl-piperazine is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The primary targets of these compounds are often cancer cells, where they exhibit significant cell growth inhibitory effects .
Mode of Action
Benzofuran derivatives have been shown to interact with their targets, often cancer cells, resulting in significant cell growth inhibitory effects . The compound’s interaction with its targets leads to changes in the cell’s normal functions, often resulting in cell death .
Biochemical Pathways
Benzofuran derivatives affect various biochemical pathwaysBenzofuran derivatives have been shown to affect pathways related to cell growth and proliferation, leading to their anti-tumor effects .
Pharmacokinetics
The compound’s molecular weight of 21627894 suggests that it may have good bioavailability.
Result of Action
The result of the action of this compound is the inhibition of cell growth. For example, some substituted benzofurans have been found to have significant cell growth inhibitory effects, with inhibition rates varying across different types of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzofuran-7-yl-3-methyl-piperazine typically involves the following steps:
Formation of Benzofuran Core: The benzofuran ring can be synthesized through various methods, including cyclization reactions involving phenols and aldehydes.
Introduction of Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions. This step often involves the reaction of benzofuran derivatives with piperazine under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Benzofuran-7-yl-3-methyl-piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can introduce various functional groups onto the benzofuran or piperazine rings .
Scientific Research Applications
1-Benzofuran-7-yl-3-methyl-piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Benzofuran: A core structure with diverse biological activities.
Piperazine: Known for its use in pharmaceuticals, particularly as an anthelmintic.
Benzothiophene: Similar to benzofuran but contains a sulfur atom instead of oxygen.
Uniqueness: 1-Benzofuran-7-yl-3-methyl-piperazine is unique due to its combined benzofuran and piperazine structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
(3S)-1-(1-benzofuran-7-yl)-3-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-10-9-15(7-6-14-10)12-4-2-3-11-5-8-16-13(11)12/h2-5,8,10,14H,6-7,9H2,1H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZBUIKPGYWRPJ-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC=CC3=C2OC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)C2=CC=CC3=C2OC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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